N-(6-Maleimidocaproyloxy)succinimide (EMCS, CAS 55750-63-5) is a non-cleavable, heterobifunctional crosslinker widely utilized in bioconjugation, antibody-drug conjugate (ADC) synthesis, and hapten-carrier linking. The molecule features an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive maleimide group, separated by a 6-carbon aliphatic caproyl spacer arm measuring 9.4 Å . Unlike its sulfonated analog (Sulfo-EMCS), standard EMCS is lipophilic, requiring initial dissolution in organic solvents such as DMSO or DMF, which also renders it membrane-permeable for intracellular crosslinking applications . By providing a medium-length, flexible aliphatic bridge, EMCS serves as a critical procurement choice for workflows where maintaining the conformational freedom of conjugated proteins is prioritized over the extreme steric shielding offered by cycloalkane-based linkers.
Substituting EMCS with other common heterobifunctional crosslinkers like GMBS or SMCC can severely compromise conjugate yield and biological activity. While GMBS shares an aliphatic structure, its shorter 7.3 Å spacer can induce steric clashes between bulky carrier proteins and payloads, leading to target occlusion or precipitation. Conversely, SMCC provides an 8.3 Å spacer containing a rigid cyclohexane ring; while this ring sterically shields the maleimide group to increase its hydrolytic half-life, it significantly restricts the conformational flexibility of the resulting conjugate . For enzymes or antibodies that require structural freedom to maintain catalytic activity or receptor binding affinity, the rigid SMCC bridge can cause a loss of function. Therefore, EMCS cannot be generically replaced; it must be specifically procured when a process demands the precise 9.4 Å aliphatic balance of spatial separation and conformational flexibility.
EMCS provides a 9.4 Å spacer length, which is quantitatively longer than the 7.3 Å spacer of GMBS and the 8.3 Å spacer of SMCC . This extended aliphatic length reduces steric hindrance during the conjugation of sterically demanding molecules, such as linking large enzymes to antibodies. Maintaining an adequate distance between conjugated entities is critical for preserving the independent biological functions and conformational dynamics of both the carrier and the payload .
| Evidence Dimension | Spacer arm length |
| Target Compound Data | EMCS (9.4 Å, aliphatic caproyl chain) |
| Comparator Or Baseline | GMBS (7.3 Å, aliphatic) and SMCC (8.3 Å, rigid cyclohexane) |
| Quantified Difference | EMCS offers a 28% longer spacer than GMBS, providing enhanced spatial separation without the rigidity of SMCC. |
| Conditions | Bioconjugation of bulky proteins or haptens. |
Buyers should select EMCS when conjugating large proteins where shorter linkers (like GMBS) would cause steric clashes and loss of biological activity.
In the development of peptide-directed vaccines, the choice of crosslinker directly impacts the stoichiometry of the final conjugate. Comparative assessments demonstrate that medium-length linkers like EMCS achieve high conjugation stoichiometry (approximately 10 peptides per carrier protein), whereas ultra-short linkers like SIA (1.5 Å) yield significantly lower ratios (e.g., 3.1 peptides per carrier) [1]. The 9.4 Å spacer of EMCS provides sufficient accessibility for multiple payloads to attach to a single carrier without overwhelming steric repulsion.
| Evidence Dimension | Antigen-carrier conjugation stoichiometry |
| Target Compound Data | EMCS (high stoichiometry, ~10:1 peptide-to-carrier ratio) |
| Comparator Or Baseline | SIA crosslinker (low stoichiometry, ~3.1:1 peptide-to-carrier ratio) |
| Quantified Difference | EMCS supports a >3-fold higher payload-to-carrier conjugation ratio compared to ultra-short linkers. |
| Conditions | Conjugation of FP8v1 peptides to recombinant tetanus toxin heavy chain (rTTHC). |
Procurement teams sourcing linkers for vaccine or ADC manufacturing must prioritize EMCS-class linkers to maximize payload density and subsequent immunogenicity.
Standard EMCS is a lipophilic molecule that lacks a charged sulfonate group, requiring an organic co-solvent (such as DMSO or DMF) for initial dissolution before introduction into aqueous buffers . In contrast, its sulfonated analog, Sulfo-EMCS, is directly water-soluble up to approximately 10 mM. However, this solubility comes at a functional cost: the charged sulfonate group renders Sulfo-EMCS membrane-impermeable. Procurement decisions must therefore align with the workflow: EMCS is mandatory for in vivo or intact-cell intracellular crosslinking, whereas Sulfo-EMCS is selected for extracellular conjugations where organic solvents must be strictly avoided .
| Evidence Dimension | Aqueous solubility and cellular permeability |
| Target Compound Data | EMCS (Water-insoluble, requires DMSO/DMF; membrane-permeable) |
| Comparator Or Baseline | Sulfo-EMCS (Water-soluble up to 10 mM; membrane-impermeable) |
| Quantified Difference | EMCS allows 100% access to intracellular targets in live cells, whereas Sulfo-EMCS is restricted entirely to surface/extracellular environments. |
| Conditions | Intracellular vs. cell-surface protein crosslinking assays. |
Selecting the correct non-sulfonated EMCS is mandatory for researchers conducting intracellular protein-protein interaction studies where membrane penetration is required.
EMCS is a standard selection for linking small haptens to carrier proteins (e.g., KLH, BSA). The 9.4 Å aliphatic spacer ensures the hapten is presented adequately to the immune system without being sterically masked by the large carrier protein, leading to robust antibody generation .
Due to its non-sulfonated, lipophilic structure, EMCS easily permeates cell membranes. It is a necessary reagent for capturing transient intracellular protein interactions in live cells before lysis, a workflow impossible with water-soluble, membrane-impermeable analogs like Sulfo-EMCS .
EMCS is utilized to conjugate reporter enzymes (like HRP) to primary or secondary antibodies. Its flexible caproyl chain preserves the conformational dynamics and catalytic activity of the enzyme better than rigid linkers like SMCC, ensuring high assay sensitivity.
Irritant